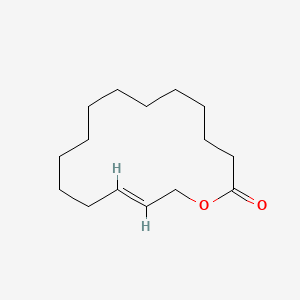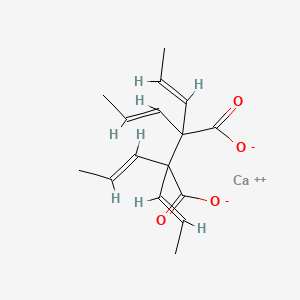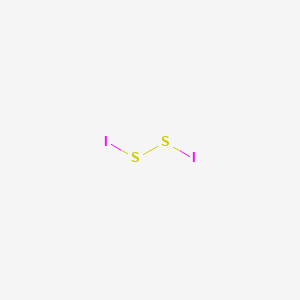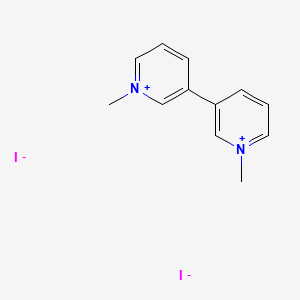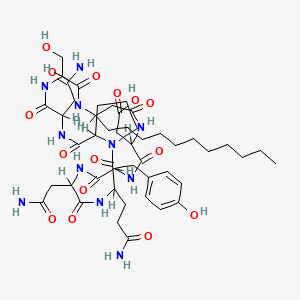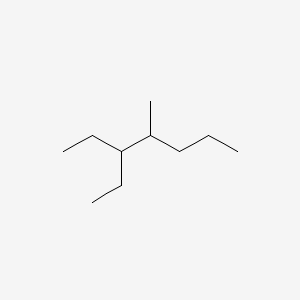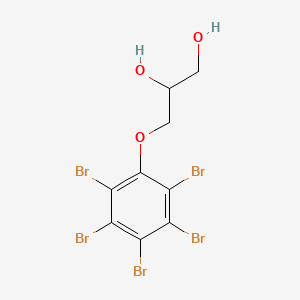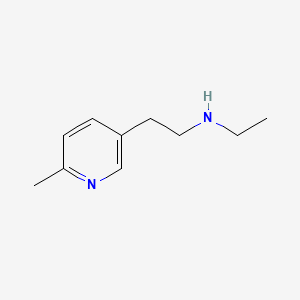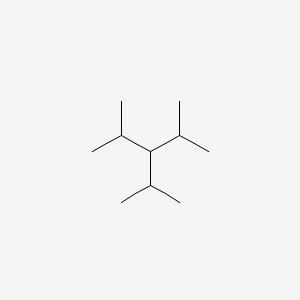
2,4-Dimethyl-3-isopropylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-isopropylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-isopropylpentane typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of isobutylene with isopentane in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form the desired branched structure. Catalysts such as zeolites are commonly used in these processes to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-isopropylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: The major products can include 2,4-dimethyl-3-isopropylpentanol, 2,4-dimethyl-3-isopropylpentanal, or 2,4-dimethyl-3-isopropylpentanoic acid.
Substitution: Halogenated derivatives such as 2,4-dimethyl-3-isopropylpentyl chloride or bromide.
Scientific Research Applications
2,4-Dimethyl-3-isopropylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-isopropylpentane involves its interaction with molecular targets through van der Waals forces and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include the activation of specific enzymes or receptors that facilitate the compound’s transformation into other products.
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 2,4-Dimethylhexane
- 3-Ethyl-2,4-dimethylpentane
Comparison: 2,4-Dimethyl-3-isopropylpentane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, its branched structure can lead to lower boiling points compared to linear alkanes with the same molecular weight.
Properties
CAS No. |
13475-79-1 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,4-dimethyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C10H22/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3 |
InChI Key |
YVYHOOYMDHZALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



